tert-Butylmalononitrile
Overview
Description
tert-Butylmalononitrile: is an organic compound with the molecular formula C7H10N2 2-tert-butylpropanedinitrile . This compound is a member of the malononitrile family and is characterized by the presence of two nitrile groups attached to a central carbon atom, which is further substituted with a tert-butyl group. The compound is a colorless liquid that is soluble in both organic solvents and water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butylmalononitrile typically involves the reaction of malononitrile with tert-butyl chloride in the presence of a strong base such as aluminum chloride. The reaction is carried out in an inert atmosphere at low temperatures to prevent side reactions. The process involves the following steps :
- Dissolving malononitrile in nitromethane.
- Adding anhydrous aluminum chloride to the solution while maintaining the temperature below 10°C.
- Slowly adding tert-butyl chloride to the reaction mixture while keeping the temperature below 10°C.
- Stirring the reaction mixture at 0-5°C for 10 hours.
- Quenching the reaction with saturated sodium hydrogen carbonate solution and extracting the product with dichloromethane.
- Purifying the product by steam distillation and sublimation.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions: tert-Butylmalononitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products Formed:
Substitution Reactions: Formation of substituted malononitriles.
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Hydrolysis: Formation of malonic acid derivatives.
Scientific Research Applications
tert-Butylmalononitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butylmalononitrile involves its ability to act as a nucleophile due to the presence of the nitrile groups. The compound can participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Malononitrile: Lacks the tert-butyl group and has different reactivity and applications.
tert-Butyl Cyanide: Similar structure but with only one nitrile group.
Di-tert-butyl Malonate: Contains ester groups instead of nitrile groups.
Uniqueness: tert-Butylmalononitrile is unique due to the presence of both the tert-butyl group and two nitrile groups, which provide a combination of steric hindrance and nucleophilicity. This makes it a versatile reagent in organic synthesis and allows for the formation of a wide range of products.
Properties
IUPAC Name |
2-tert-butylpropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJPHMQZSDKRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194946 | |
Record name | t-Butylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4210-60-0 | |
Record name | t-Butylmalononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butylmalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butylmalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of tert-Butylmalononitrile and how can it be used as a building block in synthesis?
A1: this compound is an organic compound with the molecular formula C7H12N2. [] It features a tert-butyl group attached to the central carbon atom of the malononitrile structure. This unique structure makes it a valuable building block in organic synthesis. For instance, it can be used as a starting material for the synthesis of 2-tert-Butyl-1,3-diaminopropane through a reduction reaction. [] This diamine compound can further be used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Q2: Can this compound act as a bridging ligand in the formation of metal complexes?
A2: Yes, research indicates that this compound can indeed function as a bridging ligand in the formation of metal complexes. Specifically, it has been shown to form binuclear mixed valence rutheniumammine complexes. [] The nitrile groups present in the molecule can coordinate to metal centers, facilitating the formation of multinuclear complexes with potentially interesting electronic and magnetic properties.
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